molecular formula C12H16O4 B3055222 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid CAS No. 6342-85-4

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid

Cat. No. B3055222
CAS RN: 6342-85-4
M. Wt: 224.25 g/mol
InChI Key: JQQIWBPHESZYNN-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid is a chemical compound with the linear formula C12H16O4 . It has a molecular weight of 224.259 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid is represented by the InChI string: InChI=1S/C12H16O4/c1-16-11-8-9 (6-7-10 (11)13)4-2-3-5-12 (14)15/h6-8,13H,2-5H2,1H3, (H,14,15) . The SMILES representation is O(C=1C=C(CCCCC(O)=O)C=CC1O)C .

Scientific Research Applications

Biosynthesis and Natural Products

  • Biosynthetic Pathways : A study by Hiraga et al. (1998) identified 5-(3-Hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid in the roots of Athyrium yokoscense, suggesting a biosynthetic pathway involving meta-hydroxylation of benzoic acid (Hiraga et al., 1998).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Constituent Amino Acids in Toxins : Shimohigashi et al. (1976) reported on the synthesis of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, highlighting its significance in toxin chemistry (Shimohigashi et al., 1976).

Materials Science and Chemistry

  • Linkers for Solid Phase Synthesis : Bleicher et al. (2000) synthesized 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid as a new linker for solid-phase synthesis, demonstrating its higher acid stability compared to standard trityl resins (Bleicher et al., 2000).
  • Radioactive Labeling for Imaging : Matarrese et al. (1997) synthesized 5-methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime labeled with carbon-11, a potential radioligand for serotonin uptake sites in the human brain using PET imaging (Matarrese et al., 1997).

Organic Chemistry and Synthesis

  • Synthesis of Aromatic L-Amino Acids : Aoyagi et al. (1986) prepared L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a unique aromatic L-amino acid, by hydrogenating its precursor, highlighting its synthesis process (Aoyagi et al., 1986).

Analytical Chemistry

  • Chromogenic Amino Acid for Protease Assay : Badalassi et al. (2002) synthesized a chromogenic amino acid for use in a selective HIV-protease assay, demonstrating the compound's application in biochemical analysis (Badalassi et al., 2002).

properties

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-16-11-8-9(6-7-10(11)13)4-2-3-5-12(14)15/h6-8,13H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQIWBPHESZYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286608
Record name 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid

CAS RN

6342-85-4
Record name NSC46655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The raw product obtained in Example 21 was dissolved in 500 ml of N,N-dimethylformamide and 22 g of 10% palladium on charcoal catalyst was added. The mixture was hydrogenated at 60° C. and normal pressure until the theoretical amount (3 mole) of hydrogen was consumed. After filtering the solvent was evaporated in vacuo to a great extent and the residue was dissolved in 1 l of dichloromethane and washed with 2 l of water. The product was extracted with 1.5 l of saturated NaHCO3 -solution. After acidification of the aqueous phase with hydrochloric acid the product was extracted with 1 l of dichloromethane. The solvent was distilled off in vacuo and the semisolid residue (180 g) was used to the next step.
Quantity
0 (± 1) mol
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reactant
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500 mL
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3 mol
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22 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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